molecular formula C9H17N3 B13586429 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine

Cat. No.: B13586429
M. Wt: 167.25 g/mol
InChI Key: MEEHLTSDWDZCGY-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is a chemical compound that features a pyrazole ring substituted with two methyl groups and an amine group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine typically involves the following steps:

    Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting pyrazole with methylating agents such as methyl iodide or methyl bromide.

    Attachment of the Butane Chain: The 1,3-dimethyl-1H-pyrazole is then reacted with a butane derivative, such as 4-bromobutane, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: Lacks the butane chain and amine group.

    4-(1H-pyrazol-5-yl)butan-2-amine: Lacks the methyl groups on the pyrazole ring.

    4-(1,3-dimethyl-1H-pyrazol-5-yl)butanoic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is unique due to the combination of its pyrazole ring with methyl substitutions and the presence of an amine group attached to a butane chain. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)butan-2-amine

InChI

InChI=1S/C9H17N3/c1-7(10)4-5-9-6-8(2)11-12(9)3/h6-7H,4-5,10H2,1-3H3

InChI Key

MEEHLTSDWDZCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CCC(C)N)C

Origin of Product

United States

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